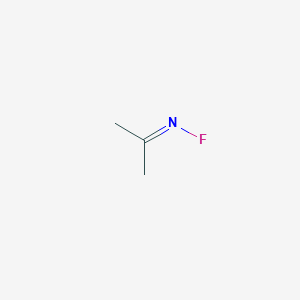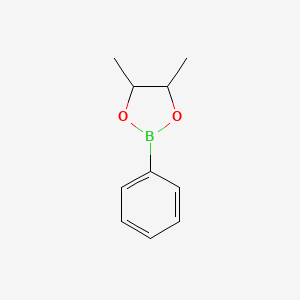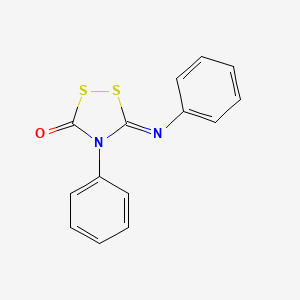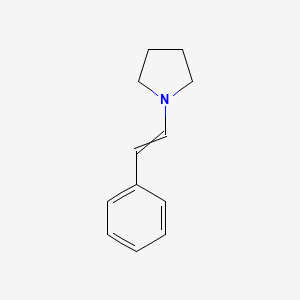
1-(2-Phenylethenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylethenyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 2-phenylethenyl group. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities and structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Phenylethenyl)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with styrene under specific conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and high-pressure conditions to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Phenylethenyl)pyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated pressure.
Substitution: Alkyl halides, strong bases or acids, elevated temperatures.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Phenylethyl derivatives.
Substitution: N-substituted pyrrolidines.
Applications De Recherche Scientifique
1-(2-Phenylethenyl)pyrrolidine has a wide range of applications in scientific research:
Mécanisme D'action
1-(2-Phenylethenyl)pyrrolidine can be compared with other similar compounds to highlight its uniqueness:
Pyrrolidine: A simple nitrogen-containing heterocycle with diverse biological activities.
Pyrrolidinone: Known for its applications in medicinal chemistry and as a precursor in the synthesis of various pharmaceuticals.
Pyrrole: An aromatic compound with significant roles in the synthesis of natural products and pharmaceuticals.
Uniqueness: this compound stands out due to its specific structural features, which confer unique reactivity and biological properties. Its phenylethenyl group provides additional sites for functionalization, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
- Pyrrolidine
- Pyrrolidinone
- Pyrrole
Propriétés
Numéro CAS |
6908-73-2 |
|---|---|
Formule moléculaire |
C12H15N |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
1-(2-phenylethenyl)pyrrolidine |
InChI |
InChI=1S/C12H15N/c1-2-6-12(7-3-1)8-11-13-9-4-5-10-13/h1-3,6-8,11H,4-5,9-10H2 |
Clé InChI |
OMRYFORMTXHEKG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


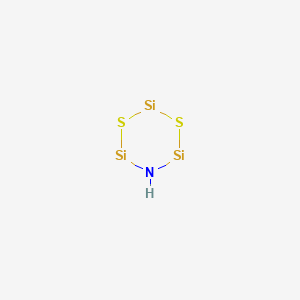
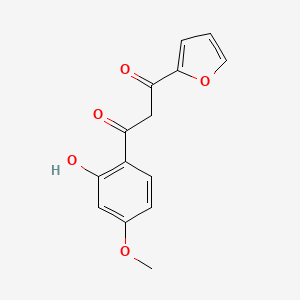
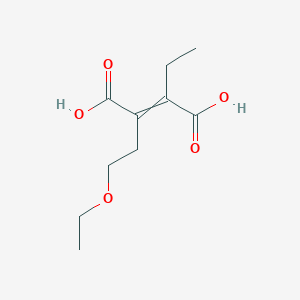

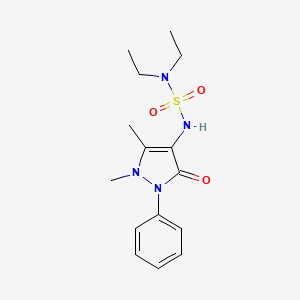
![Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt](/img/structure/B14725776.png)
![2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol](/img/structure/B14725793.png)
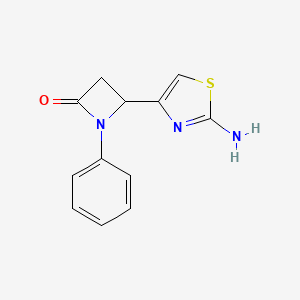

![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid](/img/structure/B14725817.png)
